

Investigating the Biological Targets of Fosteabine: An In-depth Technical Guide

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Compound of Interest

Compound Name: Fosteabine

Cat. No.: B1669689

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Introduction

Fostamatinib, a prodrug of the active metabolite R406, is a pivotal therapeutic agent in the study of autoimmune and inflammatory diseases. Its mechanism of action revolves around the inhibition of key signaling pathways that drive pathological immune responses. This technical guide provides a comprehensive overview of the biological targets of fostamatinib's active form, R406, with a focus on its primary target, Spleen Tyrosine Kinase (Syk), and its broader kinome profile. The information presented herein is intended to support further research and drug development efforts in this area.

Fostamatinib is rapidly converted to its active metabolite, R406, in vivo. R406 is an ATP-competitive inhibitor of Syk, a non-receptor tyrosine kinase crucial for signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors (FcR).[1][2] By binding to the ATP-binding pocket of Syk's catalytic domain, R406 effectively blocks its kinase activity, thereby attenuating the signaling cascades that lead to immune cell activation, proliferation, and the release of inflammatory mediators.[1]

Quantitative Data on Kinase Inhibition by R406

The following tables summarize the in vitro inhibitory activity of R406 against its primary target, Syk, and a range of other kinases. This data provides a quantitative perspective on the selectivity profile of the compound.

Table 1: Inhibition of Primary Target - Spleen Tyrosine Kinase (Syk)

Parameter	Value	Reference
IC50	41 nM	[1]
Ki	30 nM	[1]

Table 2: Selectivity Profile of R406 Against a Panel of Kinases

This table presents the half-maximal inhibitory concentration (IC50) values of R406 against a selection of kinases, demonstrating its broader kinase inhibition profile.

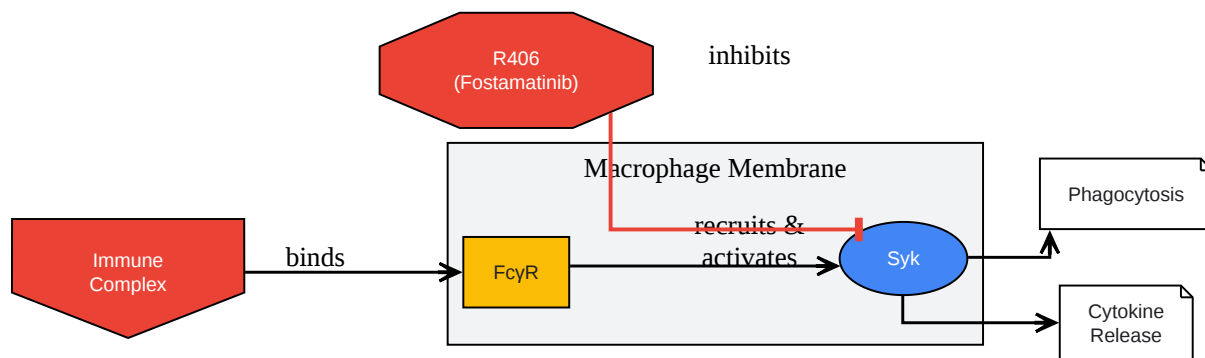
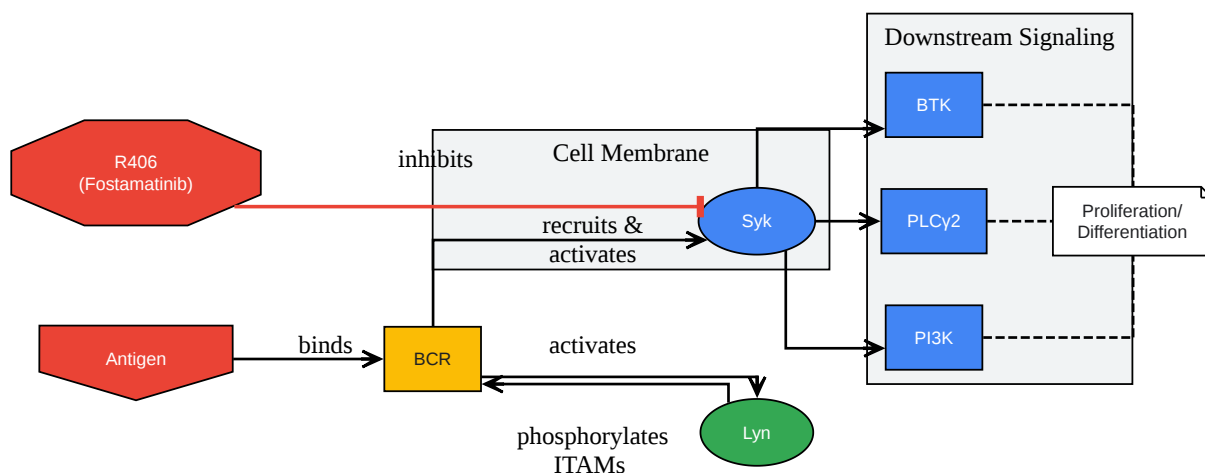
Kinase	IC50 (nM)	Kinase Family
FLT3	3	Tyrosine Kinase
c-Ret	5	Tyrosine Kinase
Lck	37	Tyrosine Kinase
Lyn	63	Tyrosine Kinase
Adenosine A3 Receptor	18	G-protein Coupled Receptor
TAM Family (TYRO3, AXL, MERTK)	<1000	Tyrosine Kinase

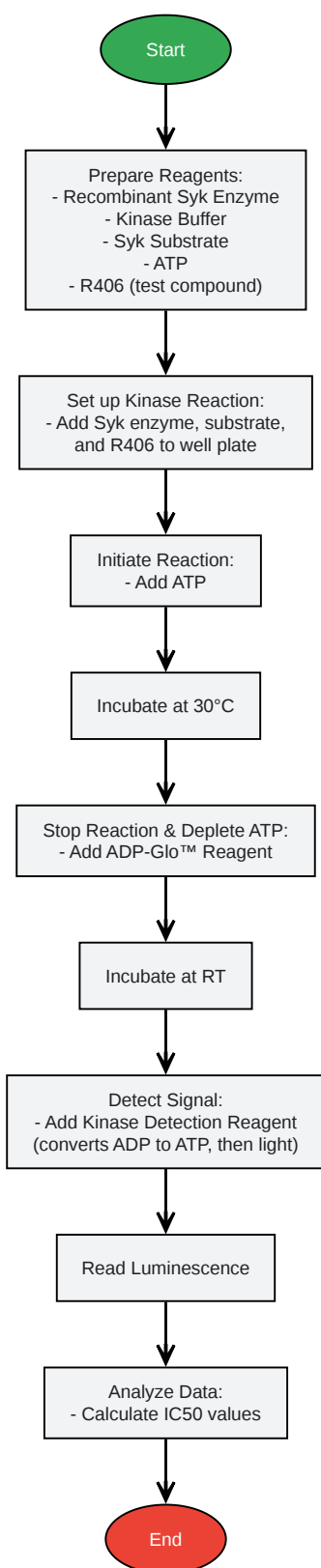
Note: The comprehensive kinase profiling of R406 has shown inhibitory activity against a wide array of kinases, particularly at higher concentrations.[\[3\]](#)[\[4\]](#) The inhibition of off-target kinases, such as KDR (VEGFR2), has been associated with observed side effects like hypertension.[\[3\]](#)

Signaling Pathways

R406 exerts its therapeutic effects by modulating key signaling pathways in immune cells. The following diagrams illustrate the role of Syk in these pathways and the point of inhibition by R406.

B-Cell Receptor (BCR) Signaling Pathway





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References

- 1. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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